Bicyclo[3.1.0]hexane-6-methanol
Overview
Description
Bicyclo[3.1.0]hexane-6-methanol is a chemical compound with the molecular formula C10H18O2 . It is a type of bicyclic structure that is prevalent in natural products and synthetic bioactive compounds .
Synthesis Analysis
The synthesis of this compound involves a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This process uses an organic or an iridium photoredox catalyst and blue LED irradiation, and it has been found to yield good results for a broad range of cyclopropene and cyclopropylaniline derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by a bicyclic scaffold with three contiguous stereocenters . This structure is also associated with an all-carbon quaternary center .Chemical Reactions Analysis
The chemical reactions involving this compound are characterized by high diastereoselectivity when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline . The resulting products can be further functionalized without any alteration of the bicyclic structure .Scientific Research Applications
Ring Opening and Methanolysis
- Bicyclo[3.1.0]hexane derivatives, like Bicyclo[3.1.0]hexane-6-methanol, have been studied for their behavior in methanolysis. They undergo ring opening under acidic and basic conditions, displaying distinct chemical reactions based on these conditions. Under acidic conditions, they primarily yield 4-methoxycyclohexane, while basic conditions lead to 3-methoxymethylcyclopentanone (Lim, McGee, & Sieburth, 2002).
Biological Applications and Conformational Studies
- This compound and its heteroanalogues have been recognized for diverse biological activities. They are used as locked analogues of nucleoside building blocks and have applications in bioactive compounds, novel materials, and catalysts. Notable examples include Methanoproline, a natural inhibitor of proline metabolism, and 3-azabicyclo[3.1.0]hex-6-ylamine, a component of the antibiotic trovafloxacin (Jimeno et al., 2011).
Synthetic Approaches
- New synthetic approaches to the Bicyclo[3.1.0]hexane ring system from specific precursors have been developed. This includes the methanocarba approach to constrain the sugar ring in nucleosides and nucleotides, demonstrating its potential for developing potent antiherpes agents and as inhibitors of methyltransferase (Kim, Jacobson, & Kim, 2006).
Chiral Stationary Phases in Chromatography
- Bicyclo[3.1.0]hexane derivatives have been used in the study of chiral stationary phases for chromatography. This is particularly relevant in the separation of diastereomeric and enantiomeric compounds, demonstrating its usefulness in analytical chemistry (Kunath, Theil, & Wagner, 1994).
Nucleosides and Biological Activity
- The sugar moiety of nucleosides can be fixed in specific conformations using a bicyclo[3.1.0]hexane template. This affects the biological activity of nucleosides and oligonucleotides, showing significant antiherpetic activity in some analogues (Marquez et al., 1996).
Mechanism of Action
Target of Action
Bicyclo[310]hexane-6-methanol is a complex compound with a unique structureSimilar compounds have been shown to interact with various receptor subtypes .
Mode of Action
The mode of action of Bicyclo[31It is synthesized via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This process involves the use of an organic or an iridium photoredox catalyst and blue LED irradiation . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Biochemical Pathways
The biochemical pathways affected by Bicyclo[31Similar compounds such as sabinene, a naturally occurring bicyclic unsaturated monoterpene, have been found in different plant essential oils . Sabinene can be emitted by a number of plants and has been found in different plant essential oils .
Result of Action
The molecular and cellular effects of Bicyclo[31Similar compounds have been shown to have a preference for certain receptor subtypes .
Properties
IUPAC Name |
6-bicyclo[3.1.0]hexanylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c8-4-7-5-2-1-3-6(5)7/h5-8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAHVDWWLAYJOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C2CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10312060 | |
Record name | Bicyclo[3.1.0]hexane-6-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10312060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3313-85-7 | |
Record name | Bicyclo[3.1.0]hexane-6-methanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249259 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bicyclo[3.1.0]hexane-6-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10312060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bicyclo[3.1.0]hexane-6-methanol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K24F5K6BMX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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